molecular formula C12H11FN2O B2760255 (Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide CAS No. 1436374-68-3

(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide

Cat. No.: B2760255
CAS No.: 1436374-68-3
M. Wt: 218.231
InChI Key: ZUDAQZFWLSFFKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide is an organic compound characterized by its unique structural features, including a cyanomethyl group, a fluorophenyl ring, and a methylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde, acrylonitrile, and methylamine.

    Formation of Intermediate: The first step involves the condensation of 4-fluorobenzaldehyde with acrylonitrile in the presence of a base like sodium hydroxide to form 3-(4-fluorophenyl)-2-methylprop-2-enenitrile.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with methylamine under controlled conditions to yield the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors to carry out the condensation and amidation reactions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and product yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile group to an amine.

    Substitution: The fluorophenyl ring can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Biology

    Biochemical Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

Medicine

    Drug Development: Explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Industry

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of signaling pathways related to cell growth, apoptosis, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(Cyanomethyl)-3-(4-chlorophenyl)-2-methylprop-2-enamide: Similar structure with a chlorine atom instead of fluorine.

    (Z)-N-(Cyanomethyl)-3-(4-bromophenyl)-2-methylprop-2-enamide: Bromine substituent instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom in (Z)-N-(Cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide imparts unique electronic properties, influencing its reactivity and interaction with biological targets.

    Stability: The fluorine atom enhances the compound’s stability compared to its chlorine or bromine analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

(Z)-N-(cyanomethyl)-3-(4-fluorophenyl)-2-methylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-9(12(16)15-7-6-14)8-10-2-4-11(13)5-3-10/h2-5,8H,7H2,1H3,(H,15,16)/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDAQZFWLSFFKC-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=C(C=C1)F)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C1=CC=C(C=C1)F)/C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.